2-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide
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Overview
Description
2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a methanesulfonylpyridazinyl group, and a nitrobenzamide group. These functional groups contribute to its reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Chlorination: The addition of a chloro group to the aromatic ring.
Coupling Reaction: The attachment of the methanesulfonylpyridazinyl group to the benzene ring through a coupling reaction, such as the Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of high-purity reagents, controlled reaction conditions, and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.
Scientific Research Applications
2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-nitrobenzamide
- **6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one
Uniqueness
What sets 2-chloro-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H13ClN4O5S |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
2-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide |
InChI |
InChI=1S/C18H13ClN4O5S/c1-29(27,28)17-8-7-16(21-22-17)11-3-2-4-12(9-11)20-18(24)14-10-13(23(25)26)5-6-15(14)19/h2-10H,1H3,(H,20,24) |
InChI Key |
FOHXXZOUWLQAND-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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